molecular formula C9H6F3NO2S B1157212 CAY10563

CAY10563

Cat. No. B1157212
M. Wt: 249.2
InChI Key: QDENHOFFQVSMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10563 is a member of a new class of S-nitrosothiol species that act as an NO donors under acidic conditions. It decomposes with a half-life of one minute in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 59% and 16% at pH 6.0 and 7.4, respectively.

Scientific Research Applications

Scientific Research Applications of CAY10563

  • Wound Healing in Diabetic Rats CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist closely related to CAY10563, has been shown to accelerate wound healing in diabetic rats. This compound enhances keratinocyte migration and indirectly stimulates fibroblast activity, leading to faster wound closure. It does this by increasing keratinocyte production of TGF-β1 and bFGF, which are crucial for the healing process (Luo et al., 2017).

  • Potential in Cancer Treatment A related compound, CAY10603, an effective inhibitor of HDAC6 histone deacetylase, has shown promise in cancer treatment. In studies involving murine fibroblasts transformed with oncogenes, CAY10603 effectively blocked the cell cycle in the G1/S phase and promoted senescence without inducing apoptosis. This suggests its potential application in targeted cancer therapies (Kukushkin & Svetlikova, 2019).

  • Influencing Cellular Behaviors CAY10583, similar to CAY10563, has demonstrated the ability to directly influence cellular behaviors, particularly in wound healing contexts. By promoting keratinocyte migration and influencing fibroblast activity, these compounds show potential in regenerative medicine and tissue repair research (Hernandez‐Olmos et al., 2020).

  • Effects on Phosphoinositides in Fibroblasts CAY, in a fluorescent sensor format, displayed a signal change in highly dynamic membrane structures in fibroblasts. This indicates its potential use in studying phosphoinositides, which are vital for cell growth and motility (Cicchetti et al., 2004).

properties

Product Name

CAY10563

Molecular Formula

C9H6F3NO2S

Molecular Weight

249.2

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-8(14)15-13-16-7/h1-4,7-8H

InChI Key

QDENHOFFQVSMKJ-UHFFFAOYSA-N

SMILES

[O-]C1ON=[S+]C1C2=CC=C(C(F)(F)F)C=C2

synonyms

4-(p-trifluoromethylphenyl)-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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